molecular formula C8H5N3O B12935313 2H-Imidazo[4,5-f][1,3]benzoxazole CAS No. 267-85-6

2H-Imidazo[4,5-f][1,3]benzoxazole

Katalognummer: B12935313
CAS-Nummer: 267-85-6
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: QHMNYNMNXXAECO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole is a heterocyclic compound that features both imidazole and oxazole rings fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with suitable aldehydes or ketones in the presence of a catalyst. For example, a catalyst-free microwave-assisted procedure can be employed to synthesize this compound efficiently . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may interfere with cell proliferation and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole can be compared with other similar compounds, such as:

The uniqueness of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole lies in its fused ring structure, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science.

Eigenschaften

CAS-Nummer

267-85-6

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

2H-imidazo[4,5-f][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2

InChI-Schlüssel

QHMNYNMNXXAECO-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C=C3C(=NC=N3)C=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.